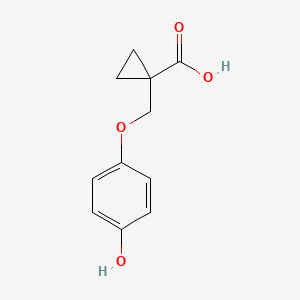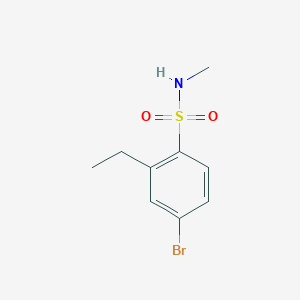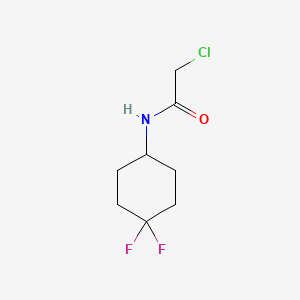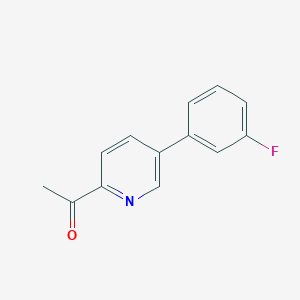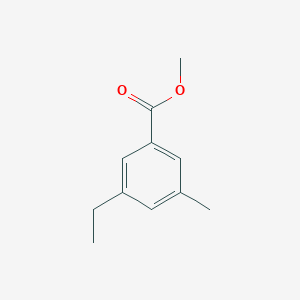![molecular formula C10H9F3O2 B15090397 3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
3-[3-(Trifluoromethyl)phenoxy]propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenoxy]propanal is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a propanal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-[3-(Trifluoromethyl)phenoxy]propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically uses 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal as starting materials, with palladium acetate (Pd(OAc)2) as the catalyst and tetrabutylammonium acetate (nBu4NOAc) as the base . The reaction is followed by a hydrogenation step to yield the desired product.
Another method involves the oxidation of 3-(Trifluoromethyl)benzene propanol using dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is then treated with triethylamine and hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-[3-(Trifluoromethyl)phenoxy]propanoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethyl)phenoxy]propanal has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propanal is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)benzenepropanal: Similar structure but lacks the phenoxy group.
3-(Trifluoromethyl)phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Trifluoromethyl)phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propanal is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)phenoxy]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-5,7H,2,6H2 |
InChI-Schlüssel |
XMOCPBDPOODYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
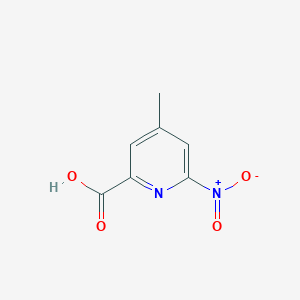

![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
